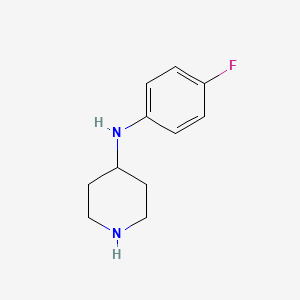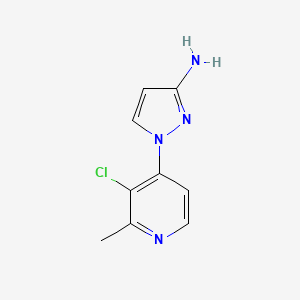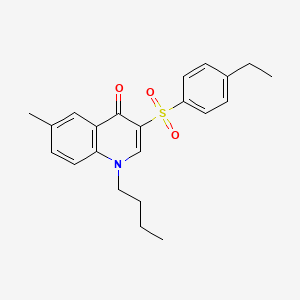
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4(1H)-one is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry and dye production. The compound is likely to possess unique properties due to the presence of the sulfonyl group and its unsymmetrical substitution pattern.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through multicomponent reactions, as demonstrated in the provided papers. For instance, the one-pot condensation of dimedone, aryl/heteryl aldehydes, ethyl acetoacetate, and ammonium acetate using 1,1′-Butylenebispyridinium hydrogen sulfate as a catalyst results in the formation of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates with high yield and clean reaction profiles . Similar methodologies are described using different Bronsted ionic liquid catalysts, such as 1,1′-butylenebis(3-methyl-3H-imidazol-1-ium) hydrogen sulfate and 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, which also facilitate the synthesis of unsymmetrical polyhydroquinoline derivatives under solvent-free conditions . These methods are advantageous due to their simplicity, high yields, and the reusability of the catalysts.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The substitution at the 1, 3, and 6 positions of the quinoline ring in the compound of interest introduces steric and electronic effects that can influence the chemical behavior and potential applications of the molecule. Spectroscopic techniques such as FT-IR, 1H NMR, and UV-vis are typically employed to characterize these compounds, as seen in the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one, which is a related compound used for the synthesis of azo disperse dyes .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, 6-Butyl-4-hydroxyquinolin-2-(1H)-one has been used as a coupling component for the synthesis of azo disperse dyes by reacting with diazotized p-substituted aniline derivatives . The reactivity of such compounds can be further explored in the context of the sulfonyl-substituted quinoline derivative , which may exhibit unique reactivity patterns due to the presence of the electron-withdrawing sulfonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The solvatochromism of these compounds, as observed in azo disperse dyes derived from quinoline, indicates their interaction with different solvents and the potential for color changes . The ionization constants (pKa) of these dyes, determined spectrophotometrically, provide insight into their acid-base properties and can be correlated with substituent effects on the benzene ring. These properties are essential for understanding the behavior of the compounds in various environments and for their application in dye chemistry and other fields.
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
Quinoline derivatives have been extensively studied for their medicinal properties. They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, tetrahydroisoquinolines are recognized for their therapeutic potential in cancer and central nervous system disorders. These compounds have been synthesized for various therapeutic activities, showing promise as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Applications in Synthetic and Analytical Chemistry
Quinoline derivatives are also significant in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. For example, the synthesis of multi-substituted carbazole alkaloids and related compounds demonstrates the utility of quinoline and its derivatives in constructing complex and biologically active molecules. These synthetic approaches often involve key steps like allene-mediated electrocyclic reactions, indicating the versatility of quinoline scaffolds in organic synthesis (Hieda, 2017).
Environmental and Analytical Applications
Sulfonamide compounds, sharing the sulfonyl functional group with the compound of interest, are noteworthy for their environmental persistence and biological activity. They have been extensively studied for their occurrence, fate, and toxicity in the environment, as well as their applications in treating bacterial infections. This class of compounds demonstrates the importance of sulfonyl-containing molecules in both pharmaceuticals and environmental science (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)27(25,26)18-10-8-17(5-2)9-11-18/h7-12,14-15H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINEZZTYDTIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

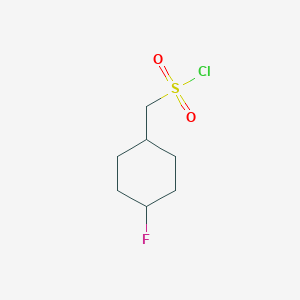
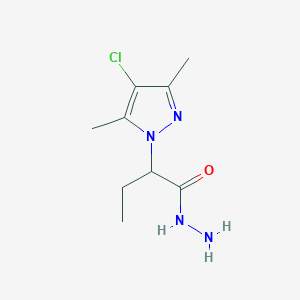
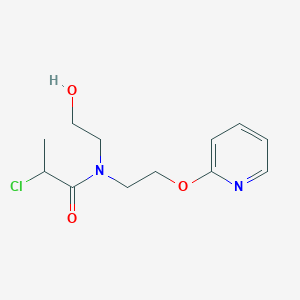
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)
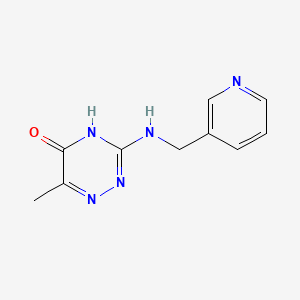
![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)
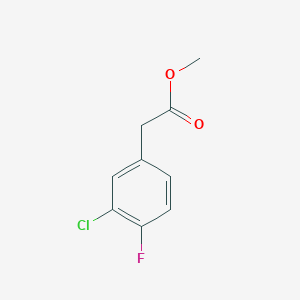
![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)
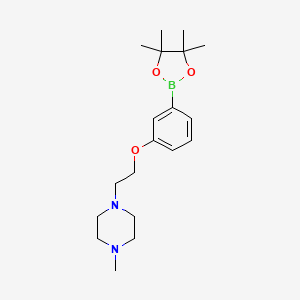
![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)
